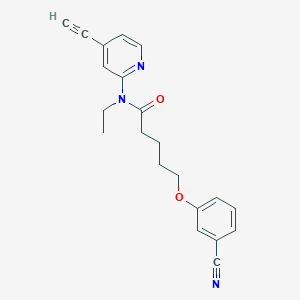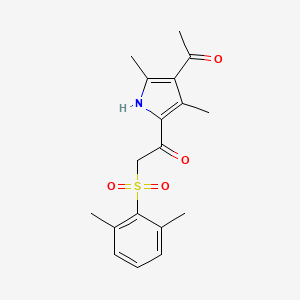![molecular formula C12H12N4O5 B7405707 5-Methyl-4-nitro-1-[2-(4-nitrophenoxy)ethyl]imidazole](/img/structure/B7405707.png)
5-Methyl-4-nitro-1-[2-(4-nitrophenoxy)ethyl]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-nitro-1-[2-(4-nitrophenoxy)ethyl]imidazole is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-1-[2-(4-nitrophenoxy)ethyl]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-nitro-1-[2-(4-nitrophenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-4-nitro-1-[2-(4-nitrophenoxy)ethyl]imidazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-4-nitro-1-[2-(4-nitrophenoxy)ethyl]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects . The imidazole ring can also coordinate with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-nitroimidazole
- 2-Methyl-5-nitroimidazole
- 4-Nitro-2-methylimidazole
Uniqueness
5-Methyl-4-nitro-1-[2-(4-nitrophenoxy)ethyl]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-methyl-4-nitro-1-[2-(4-nitrophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-9-12(16(19)20)13-8-14(9)6-7-21-11-4-2-10(3-5-11)15(17)18/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXDRUDRFPLTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1CCOC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B7405624.png)
![Methyl 8-[[methyl(2-pyridin-4-ylethyl)amino]methyl]imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B7405630.png)
![1-(1-Cyclopentyl-2-hydroxyethoxy)-3-[[6-(dimethylamino)pyridin-3-yl]methyl]urea](/img/structure/B7405638.png)
![8-[3-(2-Methylphenyl)butanoyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B7405649.png)
![2-[3-[[(1R,5S)-6-bicyclo[3.2.0]hept-2-enyl]amino]propoxy]ethanol](/img/structure/B7405651.png)
![9-(3-Phenylpent-4-enoyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B7405662.png)

![N-[(4-chlorophenyl)-(1H-pyrazol-4-yl)methyl]-2-[(2-methylpropan-2-yl)oxy]ethanamine](/img/structure/B7405672.png)
![3,3-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]cyclobutene-1-carboxamide](/img/structure/B7405686.png)

![tert-butyl N-[[3-[3-(2-hydroxyethoxy)propylamino]-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B7405714.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(5-methyl-4-nitroimidazol-1-yl)ethanone](/img/structure/B7405718.png)
![2-(5-acetyl-6-methyl-4-oxofuro[2,3-d]pyrimidin-3-yl)-N-butylpropanamide](/img/structure/B7405732.png)
![Ethyl 2-[1-(diethylcarbamoyl)-4-hydroxyazepan-4-yl]-2,2-difluoroacetate](/img/structure/B7405736.png)
